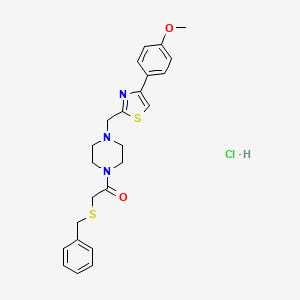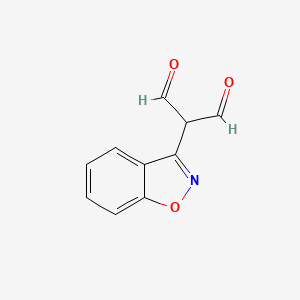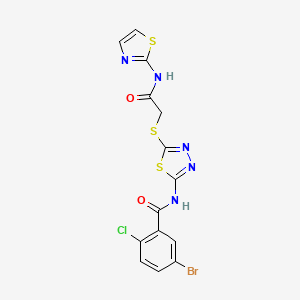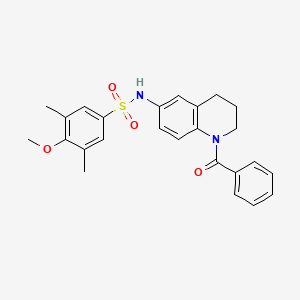![molecular formula C15H17NO4 B2551139 1'-acetyl-7-hydroxyspiro[chromene-2,4'-piperidin]-4(3H)-one CAS No. 924775-34-8](/img/structure/B2551139.png)
1'-acetyl-7-hydroxyspiro[chromene-2,4'-piperidin]-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1’-acetyl-7-hydroxyspiro[chromene-2,4’-piperidin]-4(3H)-one” is a chemical compound with the molecular formula C15H17NO4 . It is also known as 1-acetyl-7-hydroxy-3,4-dihydrospiro[1-benzopyran-2,4-piperidine]-4-one .
Synthesis Analysis
The synthesis of piperidone analogs, which includes “1’-acetyl-7-hydroxyspiro[chromene-2,4’-piperidin]-4(3H)-one”, has been a subject of research due to their unique biochemical properties . Piperidones serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Various catalysts have been employed in the synthesis of piperidones .
Molecular Structure Analysis
The molecular structure of “1’-acetyl-7-hydroxyspiro[chromene-2,4’-piperidin]-4(3H)-one” can be found in various chemical databases . The structure is based on the spiro[chromene-2,4’-piperidin] skeleton, which is a common feature in many natural products and drug candidates .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1’-acetyl-7-hydroxyspiro[chromene-2,4’-piperidin]-4(3H)-one” can be found in various chemical databases . These databases provide information such as the compound’s molecular formula, structure, and other related information .
Aplicaciones Científicas De Investigación
Photochromic Materials and Logic Operation Systems
1’-Acetyl-7-hydroxyspiro[chromene-2,4’-piperidin]-4(3H)-one: belongs to the class of photochromic compounds. These molecules undergo reversible structural changes upon exposure to light, making them valuable for applications such as optical switches, data storage, and displays. Specifically, this compound can switch between its spiropyran (SP) and merocyanine (MC) forms. Researchers have investigated its behavior on the atomic thin channel of a MoS2 field-effect transistor (FET). By analyzing the FET properties, they observed a shift in the threshold voltage when UV light induced the conversion from SP to MC. Thermal annealing allowed a complete reset back to the SP form, while green light reversed the FET property .
Coumarin-Linked Heterocycles
Coumarin derivatives play a crucial role in drug discovery and chemical biology. The fusion of coumarin with other heterocyclic moieties results in compounds with unique properties. Researchers have synthesized coumarin-linked and fused heterocycles, including spirochroman derivatives. These compounds often display interesting fluorescence, enzyme inhibition, and antimicrobial activity. Investigating the biological effects of 1’-Acetyl-7-hydroxyspiro[chroman-2,4’-piperidin]-4-one within this context could reveal novel applications .
Chemical Sensors and Environmental Monitoring
The sensitivity of spirochroman compounds to light and temperature changes makes them promising candidates for chemical sensors. Researchers have explored their use in detecting specific analytes or environmental pollutants. By designing tailored sensors based on 1’-Acetyl-7-hydroxyspiro[chroman-2,4’-piperidin]-4-one, we can enhance our ability to monitor and respond to environmental changes.
Propiedades
IUPAC Name |
1'-acetyl-7-hydroxyspiro[3H-chromene-2,4'-piperidine]-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-10(17)16-6-4-15(5-7-16)9-13(19)12-3-2-11(18)8-14(12)20-15/h2-3,8,18H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDZDLACUVHREM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2(CC1)CC(=O)C3=C(O2)C=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[1-(Cyclopentylmethyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2551057.png)
![N-ethyl[1-(2-hydroxyethyl)-2-imino-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d]p yridino[1,2-a]pyrimidin-3-yl)]carboxamide](/img/structure/B2551058.png)

![8-((2,5-Dimethoxyphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2551064.png)


![2-((7-benzyl-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(3-methoxypropyl)acetamide](/img/structure/B2551069.png)
![2-[4-(Morpholin-4-yl)-3-nitrobenzenesulfonamido]acetic acid](/img/structure/B2551070.png)
![3,6-dichloro-N-[[4-(2-methylpropyl)morpholin-2-yl]methyl]pyridine-2-carboxamide](/img/structure/B2551072.png)
![1-(4-fluorophenyl)-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2551074.png)



